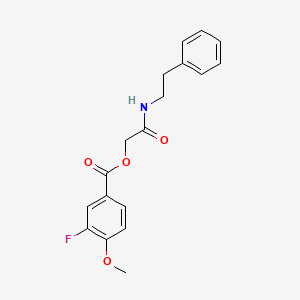

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate

Description

Properties

IUPAC Name |

[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluoro-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4/c1-23-16-8-7-14(11-15(16)19)18(22)24-12-17(21)20-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQVAPRNMBICQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 2-phenylethylamine with a suitable carbamoylating agent under controlled conditions.

Esterification: The carbamoyl intermediate is then esterified with 3-fluoro-4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The carbamoyl group can be reduced to form amines.

Substitution: The fluoro and methoxy groups on the benzoate ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzoate Derivatives

The substitution pattern on the benzoate ring critically impacts physicochemical and biological properties. Key analogs and their characteristics are compared below:

Key Observations:

- Fluorine vs. Hydroxyl Groups: The 3-fluoro substituent in the target compound likely enhances metabolic stability and lipophilicity compared to hydroxylated analogs (e.g., Ph2–Ph5), which exhibit lower melting points due to hydrogen bonding .

- Methoxy vs. Trifluoromethyl: The 4-methoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing CF₃ group in ’s compound, which may alter receptor binding .

- Synthetic Yields: The target compound’s structural analogs (e.g., 3e in ) are synthesized with high yields (67–83%), suggesting efficient routes for similar esters .

Biological Activity

2-Oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C18H20FNO3

- Molecular Weight: 321.36 g/mol

The synthesis typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with a phenethylamine derivative under controlled conditions, often utilizing coupling agents to facilitate the formation of the ester bond.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects, including anti-inflammatory, analgesic, and potential anticancer properties.

The mechanism of action involves interaction with specific biological targets, such as receptors or enzymes. Preliminary studies suggest that this compound may modulate pathways involved in inflammation and cell proliferation, possibly through inhibition of cyclooxygenase enzymes or interference with signaling pathways related to tumor growth.

Anticancer Activity

A study conducted on various derivatives of benzoate compounds indicated that this compound exhibited significant cytotoxicity against several cancer cell lines. The MTT assay results showed an IC50 value indicating effective inhibition of cell viability at concentrations as low as 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

Anti-inflammatory Properties

In vivo studies using mouse models demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, showing a dose-dependent response.

| Dose (mg/kg) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| 5 | 150 | 200 |

| 10 | 100 | 150 |

| 20 | 50 | 100 |

Comparative Analysis with Similar Compounds

To understand the uniqueness and efficacy of this compound, a comparison was made with structurally similar compounds:

| Compound Name | Activity Profile |

|---|---|

| Ethyl 2-oxo-4-phenylbutyrate | Moderate anticancer activity |

| Chlorophenylaceto-2-methoxy-4-oxo-2-phenyl | High anti-inflammatory activity |

| Phenethylamine derivatives | Variable activity across cell lines |

Q & A

Q. What are the established synthetic routes for 2-oxo-2-(phenethylamino)ethyl 3-fluoro-4-methoxybenzoate, and what are their key challenges?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of phenethylamine with a keto-ester intermediate (e.g., ethyl 3-fluoro-4-methoxybenzoate) under reflux conditions using coupling agents like DCC (dicyclohexylcarbodiimide).

- Step 2 : Purification via column chromatography to isolate the target compound.

Challenges include low yields due to steric hindrance from the phenethylamino group and competing side reactions. Racemic mixtures may require chiral separation techniques such as supercritical fluid chromatography (SFC) for enantiopure synthesis .

Q. How is the structural characterization of this compound performed in academic research?

Q. What are the stability profiles of this compound under varying experimental conditions?

- Photolytic degradation : The 2-oxoethyl ester moiety undergoes photolysis under UV light, forming byproducts like 3-fluoro-4-methoxybenzoic acid. Stability studies recommend storage in amber vials at –20°C .

- Hydrolytic stability : Susceptible to base-mediated ester cleavage; neutral pH buffers are preferred for biological assays .

Q. What preliminary pharmacological applications have been explored for this compound?

- Enzyme inhibition : The 3-fluoro-4-methoxybenzoate group enhances binding to hydrophobic enzyme pockets, as seen in analogs targeting glutathione peroxidase 4 (GPX4) .

- Cellular assays : Evaluated for cytotoxicity in cancer cell lines, with IC50 values compared to structurally similar trifluoromethyl-thiazole derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Reaction optimization :

- Catalyst screening : Palladium-based catalysts improve coupling efficiency between phenethylamine and the benzoate ester.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Data-driven analysis : Compare yields across multiple batches using ANOVA to identify statistically significant variables (e.g., temperature, catalyst loading) .

Q. How to resolve contradictions in biological activity data across different studies?

Q. What strategies are employed to study target-specific interactions of this compound?

Q. How can computational methods aid in predicting the reactivity of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 2-oxoethyl group is prone to nucleophilic attack .

- MD simulations : Model hydrolysis pathways in aqueous environments to guide solvent selection for storage .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.